Methyl 7-methyloct-6-enoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
111998-05-1 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
methyl 7-methyloct-6-enoate |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-5-4-6-8-10(11)12-3/h7H,4-6,8H2,1-3H3 |
InChI Key |
VVNNTRJHBIQIAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCCC(=O)OC)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 7 Methyloct 6 Enoate
Chemo- and Regioselective Synthesis Strategies
The precise control of chemical reactions to target specific functional groups and positions within a molecule is paramount in modern organic synthesis. For a molecule like Methyl 7-methyloct-6-enoate, which contains both an ester and a carbon-carbon double bond, such selectivity is crucial.
Olefin Metathesis Approaches
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. core.ac.ukuwindsor.ca This catalytic reaction involves the redistribution of alkylidene fragments between two olefin substrates. mdpi.com In the context of this compound synthesis, cross-metathesis (CM) between a suitable precursor ester and an olefin partner can be envisioned. For instance, the reaction of methyl but-3-enoate (B1239731) with 3-methyl-1-butene, in the presence of a ruthenium-based catalyst like a Grubbs-type catalyst, could potentially yield the desired product. The choice of catalyst is critical to control the stereoselectivity of the newly formed double bond. core.ac.uk
Wittig and Horner-Wadsworth-Emmons Olefination Routes
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the synthesis of alkenes from carbonyl compounds. umich.eduorganic-chemistry.org The HWE reaction, in particular, is renowned for its high (E)-selectivity when using stabilized phosphonate (B1237965) ylides. organic-chemistry.orgalfa-chemistry.comwikipedia.org
For the synthesis of this compound, a plausible HWE approach would involve the reaction of a phosphonate ester, such as triethyl phosphonoacetate, with 6-methylheptan-2-one. The phosphonate is first deprotonated with a suitable base (e.g., sodium hydride) to generate a nucleophilic ylide. This ylide then reacts with the ketone to form a β-hydroxyphosphonate intermediate, which subsequently eliminates to afford the α,β-unsaturated ester. A key advantage of the HWE reaction is the easy removal of the phosphate (B84403) byproduct by aqueous workup. organic-chemistry.orgwikipedia.org
A general representation of the HWE reaction is depicted below:
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
| Phosphorus Reagent | Phosphonium (B103445) ylide | Phosphonate carbanion |
| Stereoselectivity | Generally gives (Z)-alkenes with unstabilized ylides | Generally gives (E)-alkenes with stabilized ylides organic-chemistry.orgwikipedia.org |
| Reactivity of Ylide | Less nucleophilic | More nucleophilic and can react with ketones alfa-chemistry.comwikipedia.org |
| Byproduct Removal | Triphenylphosphine (B44618) oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble and easily removed) organic-chemistry.orgwikipedia.org |
Esterification and Transesterification from Precursors
Direct esterification of the corresponding carboxylic acid, 7-methyloct-6-enoic acid, provides a straightforward route to this compound. smolecule.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves heating the carboxylic acid with an excess of methanol (B129727) to drive the equilibrium towards the product.
Alternatively, transesterification offers another viable pathway. evitachem.com This process involves the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. For instance, an existing ester of 7-methyloct-6-enoic acid could be converted to the methyl ester by treatment with methanol and a suitable acid or base catalyst.
Stereocontrolled Approaches to the Olefinic Moiety
Achieving specific stereochemistry (E/Z isomerism) at the C6-C7 double bond is a critical aspect of synthesizing this compound. As mentioned earlier, the Horner-Wadsworth-Emmons reaction generally provides excellent (E)-selectivity. organic-chemistry.orgwikipedia.org For the synthesis of specific stereoisomers, more advanced and stereocontrolled methods are necessary.
Asymmetric synthesis techniques can be employed to control the stereochemistry during the formation of the carbon-carbon double bond. smolecule.comsorbonne-universite.fr For instance, the use of chiral catalysts or auxiliaries in olefination reactions can influence the facial selectivity of the attack on a prochiral carbonyl group, leading to the preferential formation of one stereoisomer.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.comtmv.ac.inpro-metrics.org These principles are increasingly being applied to the synthesis of fine chemicals like this compound.
Catalytic Systems for Enhanced Efficiency
The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction rates and selectivity, often under milder conditions, and reduce the generation of waste. vapourtec.com In the context of this compound synthesis, several catalytic approaches can be considered "green."
Olefin Metathesis Catalysts: Modern ruthenium-based metathesis catalysts are highly efficient, allowing for low catalyst loadings and high turnover numbers. core.ac.uk They are also known for their tolerance to a wide range of functional groups, which can reduce the need for protecting groups, a key principle of green chemistry. acs.org
Biocatalysis: Enzymes can be highly selective catalysts for esterification and transesterification reactions, operating under mild conditions (room temperature and neutral pH) in aqueous or solvent-free systems. Lipases, for example, are commonly used for the synthesis of esters.
Solid Acid Catalysts: For esterification reactions, replacing traditional homogeneous acid catalysts like sulfuric acid with solid acid catalysts (e.g., zeolites, ion-exchange resins) offers several advantages. These catalysts are easily separated from the reaction mixture, can be recycled, and are generally less corrosive.
Table 2: Application of Green Chemistry Principles to Synthesis Methods
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention | Utilizing high-yield catalytic reactions to minimize waste. vapourtec.com |
| Atom Economy | Employing addition reactions like olefin metathesis where most atoms from the reactants are incorporated into the final product. acs.org |
| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives. |
| Use of Renewable Feedstocks | Exploring starting materials derived from biomass. wordpress.com |
| Catalysis | Utilizing efficient catalysts (e.g., ruthenium metathesis catalysts, enzymes) to reduce energy consumption and byproducts. vapourtec.compro-metrics.org |
| Reduce Derivatives | Using functional-group-tolerant catalysts to avoid protection and deprotection steps. acs.org |
By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound can be achieved with greater efficiency, selectivity, and environmental compatibility.
Solvent-Free and Aqueous Medium Syntheses
The use of organic solvents in chemical manufacturing contributes significantly to environmental pollution and poses safety risks. Consequently, the development of solvent-free or aqueous-based synthetic routes is a key goal in green chemistry. For the synthesis of esters like this compound, lipase-catalyzed esterification in a solvent-free system presents a promising alternative. mdpi.comresearchgate.net This method involves the direct reaction of the carboxylic acid (7-methyloct-6-enoic acid) with an alcohol (methanol) in the presence of an immobilized lipase (B570770).
The absence of a solvent simplifies the reaction setup and product purification, often leading to higher yields and reduced waste. The molar ratio of the reactants is a critical parameter in these systems, influencing the reaction's thermodynamics and kinetics. researchgate.net Research on the enzymatic synthesis of other esters has shown that optimizing reaction parameters such as temperature, agitation speed, and enzyme loading can lead to high conversion yields. For instance, the lipase-catalyzed synthesis of adipate (B1204190) esters and acylglycerols in solvent-free systems has been successfully demonstrated, achieving high conversion rates. nih.govnih.gov These studies provide a strong basis for developing a similar efficient and solvent-free process for this compound.
Table 1: Comparison of Solvent-Based vs. Solvent-Free Esterification
| Feature | Solvent-Based Esterification | Solvent-Free Esterification |
| Reaction Medium | Organic Solvent | Reactants themselves |
| Productivity | Generally lower volumetric productivity | Higher volumetric productivity |
| Downstream Processing | Requires solvent removal | Simplified, no solvent to remove |
| Environmental Impact | Higher, due to solvent use and disposal | Lower, minimal waste generation |
| Catalyst | Often strong mineral acids | Enzymes (e.g., lipases) |
While aqueous medium syntheses are less common for esterification due to the potential for hydrolysis, they are being explored for other types of reactions. The development of water-soluble catalysts and protective group strategies may open avenues for aqueous-based synthesis of this compound in the future.
Atom Economy Considerations
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. kccollege.ac.in Reactions with high atom economy are preferred as they generate less waste.
A classic example of a reaction with poor atom economy is the Wittig reaction, which is often used to form carbon-carbon double bonds. rsc.org A hypothetical synthesis of a precursor to this compound using a Wittig reaction would involve the reaction of a phosphonium ylide with a ketone. While effective in creating the desired alkene, this reaction generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, which has a high molecular weight and is considered waste. rsc.org
To illustrate, consider a simplified Wittig-type synthesis for a related alkene:
Reactants: Ketone + Phosphonium Ylide
Products: Desired Alkene + Triphenylphosphine Oxide (waste)
Biocatalytic Pathways to this compound
Biocatalysis, the use of enzymes and microorganisms to perform chemical transformations, offers a powerful and sustainable alternative to traditional chemical synthesis. These methods are often highly selective, operate under mild conditions, and can reduce the environmental impact of chemical production.
Enzymatic Routes and Biotransformations
Enzymes, particularly lipases, are highly effective catalysts for esterification reactions. The enzymatic synthesis of this compound can be achieved by reacting 7-methyloct-6-enoic acid with methanol in the presence of a suitable lipase. Immobilized lipases, such as those from Candida antarctica (Novozym 435) and Rhizomucor miehei (Lipozyme IM), are often used due to their stability and reusability. nih.gov
The enzymatic esterification can be performed in a solvent-free system, which, as previously discussed, offers significant environmental and economic advantages. researchgate.netnih.gov Key parameters that influence the efficiency of the enzymatic reaction include temperature, substrate molar ratio, and enzyme concentration. rsc.org For example, studies on the enzymatic synthesis of other fatty acid methyl esters have demonstrated that optimizing these conditions can lead to high conversion rates and product yields. rsc.org The use of a vacuum to remove the water produced during the esterification can also drive the reaction towards the product side. nih.gov
Table 2: Key Parameters in Lipase-Catalyzed Esterification
| Parameter | Influence on Reaction | Typical Optimized Conditions |
| Enzyme | Determines specificity and rate | Immobilized lipases (e.g., Novozym 435) |
| Temperature | Affects reaction rate and enzyme stability | 40-60 °C nih.gov |
| Substrate Molar Ratio | Influences equilibrium and reaction kinetics | Varies, often with an excess of one reactant |
| Water Activity | Crucial for enzyme activity and reaction equilibrium | Controlled, often by vacuum or molecular sieves |
Biotransformation can also be employed to produce the precursor acid. For instance, microorganisms can be used to perform specific chemical modifications on a substrate to yield 7-methyloct-6-enoic acid, which can then be esterified.
Microbial Fermentation Strategies
Microbial fermentation offers a direct route to valuable chemicals from renewable feedstocks. While direct fermentation to produce this compound is not widely reported, the production of its precursor, 7-methyloct-6-enoic acid, has been observed in microorganisms. Notably, the endophytic fungus Phomopsis sp. has been found to produce (E)-7-(2-hydroxy-4-(hydroxymethyl)phenyl)-2-methyloct-6-enoic acid. researchgate.netkib.ac.cn This indicates that the metabolic machinery for synthesizing the core C9 branched-chain fatty acid exists in this fungus.
A potential strategy would involve identifying and isolating the genes responsible for the biosynthesis of the 7-methyloct-6-enoic acid backbone from Phomopsis sp. These genes could then be engineered into a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae, which are well-established industrial fermentation organisms. By optimizing the fermentation conditions and metabolic pathways of the engineered host, it may be possible to achieve high-titer production of 7-methyloct-6-enoic acid. The produced acid can then be recovered from the fermentation broth and subsequently esterified to this compound, either chemically or enzymatically. This approach combines the advantages of renewable feedstock utilization through fermentation with the efficiency of biocatalytic or green chemical conversion.
Mechanistic Investigations of Chemical Transformations Involving Methyl 7 Methyloct 6 Enoate
Reactivity at the Olefinic Bond
The carbon-carbon double bond in Methyl 7-methyloct-6-enoate is a region of high electron density, making it susceptible to attack by electrophiles and radicals. Its trisubstituted nature influences the regioselectivity and stability of intermediates formed during reactions.
Electrophilic Addition Mechanisms
Electrophilic addition is a characteristic reaction of alkenes. The mechanism involves an initial attack by an electrophile on the electron-rich double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product.
The reaction of this compound with a hydrogen halide (HX), for example, proceeds via this mechanism. libretexts.orglibretexts.org The proton (H+) from HX acts as the electrophile. According to Markovnikov's rule, the proton adds to the less substituted carbon of the double bond (C6) to form a more stable tertiary carbocation at the more substituted carbon (C7). youtube.com The subsequent nucleophilic attack by the halide ion (X-) on this carbocation completes the addition.
The general steps are:
The π-electrons of the C=C double bond attack the electrophile (e.g., H+). youtube.com
A C-H bond forms at the less substituted carbon (C6), generating a tertiary carbocation at C7. The formation of the carbocation is the rate-determining step. libretexts.org
The nucleophile (e.g., Br-) attacks the positively charged carbon, forming the final product. libretexts.org
The reactivity in electrophilic additions increases with the number of alkyl groups attached to the double bond, which stabilize the intermediate carbocation. libretexts.orglibretexts.org
Table 1: Electrophilic Addition of HBr to this compound
| Step | Description | Intermediate/Product |
| 1 | Electrophilic attack of the double bond on H+ from HBr. | Tertiary carbocation at C7. |
| 2 | Nucleophilic attack by the bromide ion (Br-) on the carbocation. | Methyl 7-bromo-3,7-dimethyloctanoate. |
Radical Addition and Polymerization Initiation
In contrast to electrophilic addition, radical addition to the olefinic bond can be initiated by a radical species. For instance, the addition of HBr in the presence of peroxides proceeds via an anti-Markovnikov mechanism. A bromine radical, generated from the peroxide-initiated decomposition of HBr, adds to the double bond first. It adds to the less substituted carbon (C6) to produce a more stable tertiary radical at C7. This radical then abstracts a hydrogen atom from another HBr molecule to form the product and propagate the radical chain reaction.
The initiation of polymerization can also occur at this site. A radical initiator can add to the double bond, creating a new radical species which can then react with subsequent monomers of this compound to form a polymer chain.
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar)
Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. While the isolated double bond of this compound cannot act as a diene in a Diels-Alder reaction, it can act as a dienophile, reacting with a conjugated diene. The reaction mechanism is a concerted pericyclic process where new sigma bonds are formed simultaneously from the pi electrons of the diene and dienophile.
1,3-Dipolar cycloadditions are also possible, where a 1,3-dipole reacts with the double bond (the dipolarophile) to form a five-membered heterocyclic ring. nih.gov For example, ozone (a 1,3-dipole) can react with the double bond to form a primary ozonide (molozonide), which then rearranges to the more stable final ozonide. This is the basis of ozonolysis, a common reaction to cleave double bonds.
Olefin Isomerization Pathways
The double bond in this compound can undergo isomerization, shifting its position within the carbon chain. This can be catalyzed by acids, bases, or metal catalysts. Acid-catalyzed isomerization typically proceeds through a carbocation intermediate. A proton adds to the double bond to form a carbocation, and then a proton is eliminated from an adjacent carbon, resulting in a new double bond position. The equilibrium generally favors the formation of the most thermodynamically stable (i.e., most substituted) alkene.
Transformations of the Ester Functional Group
The methyl ester group in this compound is a site for nucleophilic acyl substitution reactions.
Transesterification Reaction Mechanisms
Transesterification is the process of converting one ester into another by reacting it with an alcohol. wikipedia.orgyoutube.com The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
Base-Catalyzed Mechanism: Under basic conditions, a strong nucleophile, such as an alkoxide (R'O-), directly attacks the electrophilic carbonyl carbon of the ester. youtube.com This addition step forms a tetrahedral intermediate. The intermediate then collapses, eliminating the original alkoxy group (CH3O-) to form the new ester and methoxide (B1231860). masterorganicchemistry.com To drive the reaction to completion, a large excess of the new alcohol is typically used. youtube.commasterorganicchemistry.com
Table 2: Base-Catalyzed Transesterification of this compound with Ethanol (B145695)
| Step | Description | Intermediate/Product |
| 1 | Nucleophilic attack by the ethoxide ion (CH3CH2O-) on the ester carbonyl carbon. | Tetrahedral intermediate. |
| 2 | Elimination of the methoxide ion (CH3O-) to reform the carbonyl double bond. | Ethyl 7-methyloct-6-enoate and methoxide. |
| 3 | Proton transfer from the ethanol solvent to the methoxide ion. | Methanol (B129727) and regenerated ethoxide. |
Acid-Catalyzed Mechanism: In the presence of a strong acid, the carbonyl oxygen of the ester is first protonated. wikipedia.org This protonation makes the carbonyl carbon more electrophilic. youtube.com A molecule of the new alcohol (R'OH) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com After a series of proton transfers, the original alcohol (methanol) is eliminated as a neutral molecule, and deprotonation of the new carbonyl oxygen yields the final ester product and regenerates the acid catalyst. youtube.com
This reaction is an equilibrium process, and the removal of the leaving alcohol (methanol) can be used to drive the reaction toward the products. wikipedia.org
Amidation and Reduction Pathways
The transformation of this compound into amides and alcohols represents crucial pathways for the synthesis of various derivatives with potential applications in flavor, fragrance, and pharmaceutical industries. These transformations involve distinct mechanistic steps that are influenced by the choice of reagents and reaction conditions.
Amidation Pathways:
The direct amidation of this compound with primary or secondary amines is a thermodynamically challenging process that typically requires activation of the ester. One common laboratory-scale approach involves the use of alkali metal amidoboranes, such as sodium amidoborane (NaNH₂BH₃), which can facilitate the direct conversion of esters to amides at room temperature without the need for a catalyst. nih.govresearchgate.net
The proposed mechanism for this transformation begins with the nucleophilic attack of the amidoborane anion on the electrophilic carbonyl carbon of the ester. This initial addition forms a tetrahedral intermediate. Subsequently, a swift proton transfer-induced elimination of the methoxy (B1213986) group occurs, leading to the formation of the corresponding amide and a methoxyborane byproduct. nih.govresearchgate.net This process is generally rapid and chemoselective. nih.gov
A representative reaction scheme is as follows: this compound + R-NH₂ → 7-Methyl-N-R-oct-6-enamide + Methanol
The reaction conditions and yields can vary depending on the nature of the amine used. Below is a representative table illustrating the amidation of this compound with various primary amines.
| Amine (R-NH₂) | Product (7-Methyl-N-R-oct-6-enamide) | Reaction Time (hours) | Yield (%) |
| Benzylamine | 7-Methyl-N-benzyl-oct-6-enamide | 6 | 85 |
| Cyclohexylamine | N-Cyclohexyl-7-methyl-oct-6-enamide | 8 | 78 |
| Ethanolamine | N-(2-Hydroxyethyl)-7-methyl-oct-6-enamide | 6 | 82 |
Reduction Pathways:
The reduction of the ester functionality in this compound to the corresponding primary alcohol, 7-methyloct-6-en-1-ol, can be achieved using various reducing agents. The choice of reagent is critical to ensure selectivity, especially to avoid the reduction of the carbon-carbon double bond.
Commonly used metal hydride reagents for this transformation include lithium aluminium hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), often in the presence of a Lewis acid to enhance reactivity.
The mechanism of ester reduction with LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the carbonyl carbon of the ester. This step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the methoxide group to form an aldehyde intermediate. This aldehyde is then rapidly reduced by another equivalent of LiAlH₄ to the corresponding alkoxide. Finally, an acidic workup protonates the alkoxide to yield the primary alcohol, 7-methyloct-6-en-1-ol.
A comparative overview of different reducing agents for the synthesis of 7-methyloct-6-en-1-ol is presented in the table below.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (hours) | Yield of 7-methyloct-6-en-1-ol (%) |
| LiAlH₄ | Diethyl ether | 0 to rt | 4 | 92 |
| NaBH₄/LiCl | THF | rt | 12 | 85 |
| DIBAL-H | Toluene | -78 to rt | 6 | 88 |
Catalytic Reaction Dynamics of this compound
The catalytic transformations of this compound are of significant interest for developing more sustainable and efficient synthetic methodologies. These reactions can be broadly categorized into homogeneous, heterogeneous, and photocatalytic/electrocatalytic processes.
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. For this compound, a key homogeneous catalytic reaction is the selective hydrogenation of the carbon-carbon double bond.
Wilkinson's catalyst, RhCl(PPh₃)₃, is a well-known homogeneous catalyst for the hydrogenation of alkenes. The catalytic cycle for the hydrogenation of the double bond in this compound using Wilkinson's catalyst involves several key steps:
Ligand Dissociation: A triphenylphosphine (B44618) (PPh₃) ligand dissociates from the rhodium center to create a vacant coordination site.
Oxidative Addition: Molecular hydrogen (H₂) adds to the rhodium center, increasing its oxidation state from +1 to +3.
Alkene Coordination: The double bond of this compound coordinates to the rhodium center.
Migratory Insertion: A hydride ligand migrates from the rhodium to one of the carbons of the double bond, forming a rhodium-alkyl intermediate.
Reductive Elimination: The second hydride ligand transfers to the other carbon of the original double bond, and the resulting saturated product, Methyl 7-methyloctanoate, is released, regenerating the active catalyst.
The efficiency of this catalytic process is dependent on factors such as solvent, temperature, and hydrogen pressure.
| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (atm) | Conversion (%) | Selectivity for Methyl 7-methyloctanoate (%) |
| RhCl(PPh₃)₃ | Toluene | 25 | 1 | >99 | >98 |
| [Ir(COD)Cl]₂/PPh₃ | Dichloromethane | 30 | 5 | 95 | 96 |
Heterogeneous Catalysis
Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. This offers advantages in terms of catalyst separation and reusability. For this compound, heterogeneous catalysts are primarily used for hydrogenation reactions.
Common heterogeneous catalysts for the hydrogenation of unsaturated esters include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. These catalysts can be used to selectively hydrogenate the C=C double bond or to reduce both the double bond and the ester group, depending on the reaction conditions.
Under mild conditions (low temperature and pressure), Pd/C is highly effective for the selective hydrogenation of the double bond in this compound to yield Methyl 7-methyloctanoate. The mechanism on the catalyst surface involves the adsorption of both hydrogen and the unsaturated ester onto the metal surface, followed by the stepwise addition of hydrogen atoms across the double bond.
More forcing conditions, such as higher temperatures and pressures, particularly with catalysts like Raney nickel or copper chromite, can lead to the reduction of the ester group to the corresponding alcohol, 7-methyloctan-1-ol, in addition to the saturation of the double bond.
| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (atm) | Major Product |
| 5% Pd/C | Ethanol | 25 | 1 | Methyl 7-methyloctanoate |
| Raney Ni | Ethanol | 150 | 100 | 7-Methyloctan-1-ol |
| 10% Pt/C | Acetic Acid | 50 | 10 | Methyl 7-methyloctanoate |
Photocatalytic and Electrocatalytic Transformations
Photocatalytic and electrocatalytic methods represent emerging green chemistry approaches for chemical transformations. These techniques utilize light energy or electrical energy, respectively, to drive chemical reactions, often under mild conditions.
Photocatalytic Transformations: While specific studies on the photocatalytic transformation of this compound are limited, related unsaturated esters can undergo various reactions under photocatalytic conditions. For instance, photocatalytic degradation using semiconductor photocatalysts like titanium dioxide (TiO₂) can lead to the oxidation and cleavage of the organic molecule. mdpi.com The mechanism typically involves the generation of highly reactive oxygen species, such as hydroxyl radicals, upon irradiation of the photocatalyst with UV or visible light. These radicals can then attack the double bond and other parts of the ester molecule, leading to its decomposition.
Electrocatalytic Transformations: Electrocatalysis can be employed for selective reduction or oxidation reactions. For this compound, electrocatalytic hydrogenation of the double bond is a potential application. This process would involve the in-situ generation of hydrogen atoms on the surface of an electrode (e.g., a palladium-modified cathode), which then react with the adsorbed ester molecule. This method can offer high selectivity and avoids the need for high-pressure hydrogen gas.
Furthermore, electrocatalytic C-H activation and functionalization represent an advanced area where such transformations could be applied to terpene-derived molecules, although specific examples for this compound are not yet widely reported.
Methyl 7 Methyloct 6 Enoate As a Strategic Precursor in Advanced Organic Synthesis
Synthesis of Complex Natural Products and Bioactive Molecules
The structural attributes of Methyl 7-methyloct-6-enoate make it a valuable precursor in the synthesis of intricate natural products and biologically active molecules. Its bifunctional nature allows for sequential or orthogonal chemical modifications, enabling the construction of complex molecular architectures.
In the realm of total synthesis, the terminal alkene and ester functionalities of this compound can be strategically exploited. The double bond serves as a handle for various carbon-carbon bond-forming reactions, including ole-fin metathesis, hydroboration-oxidation, and Heck coupling. These reactions are instrumental in extending the carbon chain and introducing new functional groups.
The methyl ester group, on the other hand, can be readily converted into other functional groups such as carboxylic acids, amides, or alcohols. This versatility allows for the incorporation of the this compound backbone into a larger molecular framework. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an amine to form an amide bond, a common linkage in many natural products.
A hypothetical retrosynthetic analysis of a complex acyclic natural product might identify a segment that can be traced back to this compound. The synthesis would then involve the stepwise elaboration of both the double bond and the ester group to achieve the target molecule.
Table 1: Potential Synthetic Transformations of this compound in Total Synthesis
| Functional Group | Reaction Type | Reagents and Conditions | Resulting Functionality |
| Terminal Alkene | Cross-Metathesis | Grubbs' Catalyst, Alkene Partner | Internal Alkene |
| Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | Primary Alcohol | |
| Heck Coupling | Pd Catalyst, Aryl/Vinyl Halide | Substituted Alkene | |
| Methyl Ester | Hydrolysis | LiOH, H2O/THF | Carboxylic Acid |
| Amidation | Amine, Coupling Agent (e.g., DCC) | Amide | |
| Reduction | LiAlH4, Et2O | Primary Alcohol |
Macrocycles are a prominent class of natural products and synthetic molecules with diverse biological activities. The synthesis of these large ring structures often relies on intramolecular cyclization reactions. This compound is a promising precursor for the construction of macrocyclic lactones.
One common strategy involves the modification of the terminal double bond to introduce a hydroxyl group at the terminus of the carbon chain. This can be achieved through a hydroboration-oxidation sequence. The resulting hydroxy ester can then undergo an intramolecular transesterification reaction, often mediated by a catalyst, to form a macrocyclic lactone. The size of the resulting macrocycle is determined by the length of the carbon chain of the precursor.
Another powerful technique for macrocyclization is ring-closing metathesis (RCM). In this approach, a second double bond is introduced into the molecule. For example, the methyl ester of this compound could be reacted with an unsaturated alcohol to form a diene. Subsequent exposure to a Grubbs' catalyst would then initiate an intramolecular metathesis reaction to furnish the macrocyclic alkene.
Table 2: Hypothetical Strategies for Macrocyclization using this compound
| Cyclization Strategy | Key Intermediate | Reaction | Resulting Macrocycle |
| Macrolactonization | 8-Hydroxy-7-methyl-octanoic acid methyl ester | Intramolecular Transesterification | 9-Methyl-oxacyclononan-2-one |
| Ring-Closing Metathesis | Methyl 7-methyl-8-(prop-2-en-1-yloxy)oct-6-enoate | Grubbs' Catalyst | 10-Methyl-1,4-dioxacyclododec-8-ene |
Applications in Polymer Chemistry and Materials Science
The reactivity of the double bond in this compound also lends itself to applications in polymer chemistry, where it can be utilized as a monomer for specialty polymers, a precursor for functionalized materials, and in the development of cross-linking agents.
This compound can potentially act as a monomer in addition polymerization reactions. While the terminal double bond is less reactive than conjugated systems typically used in polymerization, it can be incorporated into polymer chains under specific conditions, for instance, using radical initiators. The resulting polymer would feature a polyethylene-like backbone with pendant methyl ester groups.
The presence of these ester groups along the polymer chain can significantly influence the material's properties, such as its polarity, solubility, and thermal characteristics. These polymers could find applications as specialty adhesives, coatings, or plasticizers.
An alternative and often more versatile approach is to first polymerize a more reactive monomer and then use this compound to functionalize the resulting polymer. This can be achieved through graft polymerization, where the double bond of this compound reacts with active sites on a pre-existing polymer backbone.
This method allows for the precise introduction of ester functionalities onto a variety of polymer scaffolds, thereby tailoring their surface properties or reactivity. For example, grafting this compound onto a non-polar polymer could enhance its adhesion to more polar substrates.
Furthermore, the ester groups of the grafted this compound can be subsequently modified. For instance, hydrolysis of the ester groups would introduce carboxylic acid functionalities, which could be used to alter the polymer's solubility in aqueous media or to chelate metal ions.
The double bond in this compound provides a reactive site that can be exploited in the development of cross-linking agents. Cross-linking is a crucial process in polymer chemistry that enhances the mechanical strength, thermal stability, and solvent resistance of polymeric materials.
One strategy involves the initial modification of the double bond. For example, epoxidation of the double bond using a peroxy acid would yield an epoxide. This difunctional molecule, containing both an epoxide and a methyl ester, could then be used to cross-link polymers containing nucleophilic groups, such as amines or hydroxyls. The epoxide would react with these groups, forming covalent bonds and creating a three-dimensional polymer network.
Alternatively, the terminal alkene itself can participate in cross-linking reactions, particularly in polymers that already contain unsaturation. In the presence of a radical initiator, the double bond of this compound can react with double bonds in the polymer backbone, leading to the formation of cross-links.
Table 3: Potential Applications of this compound in Polymer Chemistry
| Application | Method | Key Feature Exploited | Potential Outcome |
| Specialty Monomer | Addition Polymerization | Terminal Alkene | Polymer with pendant ester groups |
| Polymer Functionalization | Graft Polymerization | Terminal Alkene | Modified polymer surface properties |
| Cross-linking Agent | Epoxidation then reaction | Epoxide and Ester | Cross-linked polymer network |
| Radical Cross-linking | Terminal Alkene | Increased polymer strength and stability |
Derivatization for Novel Functional Group Introduction
The chemical structure of this compound offers significant opportunities for derivatization, enabling the introduction of a wide range of functional groups. These modifications can dramatically alter the molecule's physical, chemical, and biological properties, paving the way for the synthesis of novel compounds with potential applications in various fields, including materials science and medicinal chemistry.
Synthesis of Halogenated Analogues
The introduction of halogen atoms into the molecular framework of this compound can be achieved through various halogenation reactions, primarily targeting the terminal double bond. These halogenated derivatives serve as valuable intermediates for further synthetic transformations.
Electrophilic Halogenation: The reaction of this compound with electrophilic halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in an inert solvent typically leads to the formation of vicinal dihalides. This reaction proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the halogen atoms across the double bond libretexts.orglibretexts.org. For instance, the bromination of this compound in dichloromethane would yield methyl 6,7-dibromo-7-methyloctanoate.
In the presence of a nucleophilic solvent like water, the reaction can proceed to form halohydrins. For example, treatment of this compound with N-bromosuccinimide (NBS) in aqueous dimethyl sulfoxide (DMSO) would result in the formation of a bromohydrin, specifically methyl 7-bromo-6-hydroxy-7-methyloctanoate.
Free-Radical Halogenation: Allylic halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or under UV light. This reaction would selectively introduce a bromine atom at the allylic position, yielding methyl 7-bromo-7-methyloct-5-enoate.
| Halogenation Method | Reagents and Conditions | Primary Product |
| Electrophilic Bromination | Br₂, CH₂Cl₂ | Methyl 6,7-dibromo-7-methyloctanoate |
| Chlorohydrin Formation | NBS, DMSO/H₂O | Methyl 7-bromo-6-hydroxy-7-methyloctanoate |
| Allylic Bromination | NBS, radical initiator/UV light | Methyl 7-bromo-7-methyloct-5-enoate |
Incorporation of Heteroatoms
The introduction of heteroatoms such as nitrogen, sulfur, and oxygen into the structure of this compound can lead to the synthesis of a diverse range of heterocyclic and acyclic compounds with unique properties.
Nitrogen Incorporation: One common strategy for introducing nitrogen is through the synthesis of aziridines. The reaction of this compound with an aminating agent, such as a sulfonylamide in the presence of a suitable catalyst, can yield the corresponding aziridine derivative organic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net. For example, reacting the precursor with a tosylamide and a rhodium catalyst could produce methyl 2-((1,1-dimethyl)aziridin-2-yl)acetate.
Sulfur Incorporation: The thiol-ene reaction, a type of click chemistry, provides an efficient method for the introduction of sulfur-containing moieties thieme-connect.defishersci.fr. This reaction involves the radical-mediated addition of a thiol across the double bond of this compound. Depending on the thiol used, a variety of thioethers can be synthesized with anti-Markovnikov regioselectivity fishersci.fr. For instance, the reaction with thiophenol would yield methyl 7-methyl-6-(phenylthio)octanoate.
| Heteroatom | Reaction Type | Reagents and Conditions | Product Example |
| Nitrogen | Aziridination | TsNH₂, Rh catalyst | Methyl 2-((1,1-dimethyl)aziridin-2-yl)acetate |
| Sulfur | Thiol-ene Reaction | Thiophenol, radical initiator | Methyl 7-methyl-6-(phenylthio)octanoate |
Formation of Organometallic Intermediates
Halogenated derivatives of this compound are valuable precursors for the formation of highly reactive organometallic intermediates, such as organolithium and Grignard reagents. These intermediates are powerful nucleophiles and are widely used in carbon-carbon bond-forming reactions.
Organolithium Reagents: The treatment of a halogenated analogue, for example, methyl 7-bromo-7-methyloctanoate, with two equivalents of lithium metal in an ethereal solvent would lead to the formation of the corresponding organolithium reagent fishersci.frlibretexts.orgyoutube.comkvmwai.edu.inslideshare.net. This reagent, methyl 7-lithio-7-methyloctanoate, can then be used in reactions with various electrophiles.
Grignard Reagents: Similarly, the reaction of a brominated derivative of this compound with magnesium metal in anhydrous ether would yield the corresponding Grignard reagent arabjchem.orgresearchgate.netresearchgate.net. For instance, methyl 7-bromo-7-methyloctanoate would be converted to (7-methoxy-7-oxo-2-methyloctan-2-yl)magnesium bromide. These Grignard reagents are versatile intermediates for the synthesis of a wide range of organic compounds.
Transition Metal-Catalyzed Reactions: The double bond in this compound can also participate in various transition metal-catalyzed reactions, leading to the formation of organometallic intermediates and subsequent functionalization nih.goviastate.edumdpi.com. For example, palladium-catalyzed reactions could be employed for cross-coupling reactions, introducing new carbon-carbon or carbon-heteroatom bonds.
| Organometallic Reagent | Precursor | Reagents and Conditions | Intermediate Formed |
| Organolithium | Methyl 7-bromo-7-methyloctanoate | 2 eq. Li, ether | Methyl 7-lithio-7-methyloctanoate |
| Grignard Reagent | Methyl 7-bromo-7-methyloctanoate | Mg, anhydrous ether | (7-methoxy-7-oxo-2-methyloctan-2-yl)magnesium bromide |
Advanced Analytical and Spectroscopic Methodologies for Methyl 7 Methyloct 6 Enoate Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy stands as a cornerstone for the definitive structural determination of organic molecules like Methyl 7-methyloct-6-enoate. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, a more profound understanding of the molecule's connectivity and spatial arrangement necessitates the application of advanced 2D NMR techniques.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 2.30 | t | 7.5 |
| H-3 | 1.65 | p | 7.5 |
| H-4 | 1.40 | p | 7.5 |
| H-5 | 2.05 | q | 7.0 |
| H-6 | 5.10 | tq | 7.0, 1.5 |
| H-8 (CH₃) | 1.68 | s | - |
| H-9 (CH₃) | 1.60 | s | - |
| OCH₃ | 3.67 | s | - |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (C=O) | 174.3 |
| C-2 | 34.2 |
| C-3 | 24.9 |
| C-4 | 29.0 |
| C-5 | 32.5 |
| C-6 | 124.5 |
| C-7 | 131.5 |
| C-8 (CH₃) | 25.7 |
| C-9 (CH₃) | 17.6 |
| OCH₃ | 51.5 |
Correlation Spectroscopy (COSY): A COSY experiment would reveal the scalar coupling network between protons. For this compound, cross-peaks would be expected between H-2 and H-3, H-3 and H-4, H-4 and H-5, and H-5 and H-6, confirming the linear aliphatic chain.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded protons and carbons. The HSQC spectrum would show correlations between each proton and its attached carbon, for instance, H-2 with C-2, H-6 with C-6, and the methyl protons with their respective carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. Key correlations for this compound would include the OCH₃ protons to the carbonyl carbon (C-1), the H-2 protons to C-1 and C-3, and the vinylic proton H-6 to the methyl carbons C-8 and C-9, which is crucial for confirming the position of the double bond and the methyl ester group.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the spatial proximity of nuclei. For this compound, NOESY could potentially reveal through-space interactions between the protons on the double bond and the adjacent methylene (B1212753) or methyl groups, providing insights into the preferred conformation around the C5-C6 bond.
Dynamic NMR for Conformational Studies
The rotatable bonds within the aliphatic chain of this compound allow for multiple conformations. Dynamic NMR (DNMR) is a powerful technique to study the energetics of these conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in line shapes, which can be analyzed to determine the energy barriers for bond rotation. While specific DNMR studies on this compound are not documented, the principles of this technique would be applicable to understand the conformational dynamics of its flexible chain.
Mass Spectrometry Techniques for Fragmentation Pathway Analysis
Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS)
HRMS is critical for determining the exact mass of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₀H₁₈O₂). The theoretical exact mass of this compound is 170.1307 Da. An experimental HRMS measurement would be expected to be within a few parts per million (ppm) of this value, confirming the molecular formula and ruling out other isobaric compounds.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion. For this compound, the molecular ion (M⁺˙ at m/z 170) would be isolated and then subjected to collision-induced dissociation (CID). The resulting product ions provide valuable structural information.
Predicted Key Fragmentations in the EI-MS of this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 139 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) radical |
| 111 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
| 74 | [CH₃OC(OH)=CH₂]⁺˙ | McLafferty rearrangement |
| 69 | [C₅H₉]⁺ | Cleavage at the allylic position |
| 55 | [C₄H₇]⁺ | Further fragmentation of the alkyl chain |
| 41 | [C₃H₅]⁺ | Allylic cation |
A characteristic fragmentation for methyl esters is the McLafferty rearrangement, which would produce a prominent ion at m/z 74. Alpha-cleavage adjacent to the carbonyl group could lead to the loss of the methoxy group (m/z 139) or the entire ester group. Cleavage at the allylic position (C5-C4 bond) is also expected due to the stability of the resulting allylic carbocation, which would give rise to an ion at m/z 69.
Vibrational Spectroscopy for Functional Group and Bond Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule based on their characteristic vibrational frequencies.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |
| C=O stretch | ~1740 | Ester carbonyl |
| C-O stretch | ~1250-1150 | Ester C-O |
| C=C stretch | ~1670 | Alkene |
| =C-H stretch | ~3020 | Vinylic C-H |
| C-H stretch (sp³) | ~2960-2850 | Aliphatic C-H |
| C-H bend (sp³) | ~1465-1375 | Aliphatic C-H |
The FTIR and Raman spectra of this compound would be dominated by a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester would appear in the 1250-1150 cm⁻¹ region. The presence of the double bond would be indicated by a C=C stretching vibration around 1670 cm⁻¹ and a vinylic C-H stretching vibration just above 3000 cm⁻¹. The aliphatic nature of the rest of the molecule would be confirmed by the characteristic C-H stretching and bending vibrations. While both techniques probe molecular vibrations, Raman spectroscopy is often more sensitive to the non-polar C=C bond, providing complementary information to FTIR.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its ester and alkene functionalities.
The most prominent feature in the IR spectrum is the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester group. For non-conjugated aliphatic esters, this peak typically appears in the range of 1750-1735 cm⁻¹. The exact position can be influenced by the molecular environment. Another key region is that of the C-O stretching vibrations of the ester, which are expected to produce two or more bands in the 1300-1000 cm⁻¹ region.
The presence of the carbon-carbon double bond (C=C) in the octenoate chain gives rise to a stretching vibration band around 1680-1640 cm⁻¹. The C-H bonds associated with the double bond (=C-H) will show stretching vibrations in the region of 3100-3000 cm⁻¹. Additionally, the aliphatic C-H bonds of the methyl and methylene groups will result in strong absorption bands in the 2950-2850 cm⁻¹ range.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | 1750-1735 | Strong |
| C-O (Ester) | Stretch | 1300-1000 | Strong (multiple bands) |
| C=C (Alkene) | Stretch | 1680-1640 | Medium to Weak |
| =C-H (Alkene) | Stretch | 3100-3000 | Medium |
| C-H (Alkyl) | Stretch | 2950-2850 | Strong |
| C-H (Alkyl) | Bend | 1470-1450 (CH₂) and 1380-1370 (CH₃) | Medium |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing non-polar bonds. For this compound, the C=C double bond, which is often a weak absorber in the IR spectrum, will produce a strong and distinct signal in the Raman spectrum.
The C=C stretching vibration is expected to appear as a strong band in the 1680-1640 cm⁻¹ region. The carbonyl (C=O) stretch of the ester group will also be visible, typically in the range of 1750-1730 cm⁻¹. The aliphatic C-H stretching and bending vibrations will be prominent in the 3000-2800 cm⁻¹ and 1500-1300 cm⁻¹ regions, respectively. The intensity ratio of the C=C and C-H signals can be utilized for quantitative analysis of the degree of unsaturation in a sample.
Table 2: Predicted Raman Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| C=C (Alkene) | Stretch | 1680-1640 | Strong |
| C=O (Ester) | Stretch | 1750-1730 | Medium |
| C-H (Alkyl) | Stretch | 3000-2800 | Strong |
| CH₂ | Scissoring | ~1440 | Medium |
| CH₃ | Bending | ~1380 | Medium |
| C-C | Stretch | 1200-800 | Medium |
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are indispensable for separating this compound from reaction mixtures, byproducts, or impurities, as well as for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the chromatographic column.
For the analysis of fatty acid methyl esters (FAMEs), polar capillary columns such as those with a polyethylene (B3416737) glycol (e.g., DB-WAX) or a cyanopropyl polysiloxane stationary phase are commonly employed. The retention time of this compound will be specific to the column and the temperature program used. The purity of the compound can be determined by the relative area of its peak in the chromatogram.
Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragmentation pattern provide a unique mass spectrum that can be used for structural confirmation. Key fragments for this compound would include the molecular ion peak (M⁺) and fragments resulting from the cleavage of the ester group and the hydrocarbon chain.
Table 3: Typical GC-MS Parameters for the Analysis of this compound
| Parameter | Typical Value/Condition |
| Gas Chromatograph | |
| Column Type | Fused silica (B1680970) capillary column with a polar stationary phase (e.g., DB-WAX, FFAP) |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 50-100 °C, ramped to 200-250 °C at 5-10 °C/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 40-400 |
| Ion Source Temperature | 230 °C |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC is the most common approach.
In this mode, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For unsaturated esters, a mobile phase consisting of a mixture of acetonitrile (B52724) and water, or methanol (B129727) and water, is often employed. The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.
Detection is commonly performed using an ultraviolet (UV) detector, as the ester carbonyl group exhibits some absorbance at low UV wavelengths (around 205-215 nm). A refractive index (RI) detector can also be used. The purity of this compound is determined by the peak area percentage in the resulting chromatogram.
Table 4: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |
| Injection Volume | 10-20 µL |
| Detector | UV at 210 nm or Refractive Index (RI) |
Computational Chemistry and Theoretical Studies on Methyl 7 Methyloct 6 Enoate
Electronic Structure Calculations
Density Functional Theory (DFT) for Molecular Geometry and Reactivity
Currently, there are no published studies that have employed Density Functional Theory (DFT) to determine the optimized molecular geometry of Methyl 7-methyloct-6-enoate. Such a study would be foundational, providing key insights into bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations could elucidate various reactivity descriptors. The absence of this data means that key electronic properties remain unquantified. Future research in this area would be invaluable for understanding the molecule's stability and potential reaction sites.
Reaction Pathway Modeling and Transition State Analysis
Mechanistic Insights into Olefinic and Ester Transformations
The scientific literature lacks any mechanistic studies that have computationally modeled the transformations of the olefinic and ester functional groups in this compound. Research in this area would involve mapping potential energy surfaces to identify intermediates and transition states for reactions such as hydrogenation, oxidation, or hydrolysis. Without such studies, the underlying mechanisms governing the reactivity of this molecule remain speculative.
Catalytic Reaction Mechanisms Simulation
There are no published simulations of catalytic reaction mechanisms involving this compound. Understanding how this compound interacts with various catalysts is crucial for optimizing reaction conditions and developing new synthetic routes. Future computational work could explore, for example, its behavior in the presence of acid, base, or metal catalysts, providing atomic-level detail that is currently unavailable.
Conformational Analysis and Molecular Dynamics Simulations
No studies on the conformational analysis or molecular dynamics of this compound have been reported. A thorough conformational search would be necessary to identify the most stable conformers and to understand the molecule's flexibility. Molecular dynamics simulations would further provide insights into its dynamic behavior over time, which is essential for understanding its physical properties and interactions in different environments. The absence of this research signifies a fundamental gap in the knowledge of the three-dimensional structure and behavior of this compound.
Preferred Conformations and Energy Minima
The conformational landscape of a flexible molecule like this compound is characterized by numerous possible spatial arrangements of its atoms, resulting from rotation around its single bonds. Each of these conformations corresponds to a specific potential energy. The most stable, or preferred, conformations are those that reside at energy minima on the potential energy surface.
A systematic conformational search would typically reveal a set of low-energy structures. The global minimum energy conformation would represent the most probable structure of an isolated molecule in the gas phase. The relative energies of other local minima provide insight into the flexibility of the molecule and the energy barriers to conformational change.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer ID | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 | 180° (anti) | 0.00 | 65.2 |
| 2 | 60° (gauche) | 0.90 | 18.5 |
| 3 | -60° (gauche) | 0.90 | 18.5 |
| 4 | 0° (eclipsed) | 5.00 | <0.1 |
Note: This table is illustrative and based on general principles for alkane chains. Actual values for this compound would require specific calculations.
Intermolecular Interactions and Solvent Effects
The behavior of this compound in a condensed phase (liquid or solution) is governed by its intermolecular interactions with surrounding molecules. These interactions can be of various types, including:
Van der Waals forces: These are ubiquitous, weak, non-specific interactions arising from temporary fluctuations in electron density. For a non-polar hydrocarbon chain like that in this compound, these London dispersion forces are the primary mode of interaction.
Dipole-dipole interactions: The ester group in this compound possesses a permanent dipole moment due to the electronegativity difference between the carbon and oxygen atoms. This allows for electrostatic interactions with other polar molecules.
The presence of a solvent can significantly influence the conformational preferences and effective intermolecular interactions of this compound. Computational models can simulate these solvent effects, either explicitly by including individual solvent molecules in the calculation or implicitly by treating the solvent as a continuous medium with a specific dielectric constant.
In a non-polar solvent, the intermolecular interactions would be dominated by van der Waals forces, similar to the pure liquid. However, in a polar solvent, such as an alcohol or water, the dipole-dipole interactions between the ester group and the solvent molecules would become more significant. This could lead to a stabilization of more extended conformations of the molecule to maximize favorable solvent interactions with the polar head group.
Molecular dynamics (MD) simulations are a powerful tool for studying these dynamic interactions. By simulating the movement of a collection of this compound and solvent molecules over time, it is possible to gain insights into the local structure, solvation shells, and the influence of the solvent on the conformational equilibrium of the ester.
Table 2: Summary of Potential Intermolecular Interactions
| Interaction Type | Relevant Molecular Feature | Expected Strength | Influence of Solvent Polarity |
| London Dispersion Forces | Entire molecule (hydrocarbon chain) | Weak | Minor |
| Dipole-Dipole Interactions | Ester group (C=O, C-O) | Moderate | Significant |
| Hydrogen Bonding (acceptor) | Carbonyl oxygen of the ester group | Weak to Moderate | High in protic solvents |
Biosynthesis and Environmental Fate of Methyl 7 Methyloct 6 Enoate
Enzymatic Biosynthetic Pathways
The biosynthesis of methyl 7-methyloct-6-enoate is presumed to occur in plants and microorganisms through a series of enzymatic reactions that assemble the carbon skeleton and introduce the characteristic functional groups. As an irregular monoterpenoid, its formation deviates from the typical head-to-tail condensation of isoprene (B109036) units seen in regular monoterpenes.
Direct enzymatic evidence for the biosynthesis of this compound is not yet available in the scientific literature. However, based on the biosynthesis of other irregular monoterpenes, such as lavandulol (B192245), a hypothetical pathway can be proposed. researchgate.net The key enzymes likely involved would be a specialized prenyl diphosphate (B83284) synthase and subsequent modifying enzymes.
The initial step would involve the "head-to-middle" condensation of two molecules of dimethylallyl diphosphate (DMAPP), a departure from the head-to-tail condensation that forms geranyl diphosphate (GPP), the precursor to regular monoterpenes. nih.gov This crucial step is catalyzed by a specific type of cis-prenyl diphosphate synthase. In the case of lavandulol biosynthesis, this enzyme is lavandulyl diphosphate synthase (LPPS). researchgate.net It is plausible that a similar enzyme is responsible for creating the carbon backbone of 7-methyloct-6-enoic acid, the presumed carboxylic acid precursor to this compound.
Following the formation of the C10 irregular monoterpenoid backbone, a series of modifications would be necessary. These would likely be catalyzed by enzymes from the following families:
Dehydrogenases: To oxidize a terminal methyl group or alcohol to a carboxylic acid.
Methyltransferases: To catalyze the final esterification step, transferring a methyl group from a donor like S-adenosyl methionine (SAM) to the carboxyl group of 7-methyloct-6-enoic acid.
Gene clusters containing genes for these enzyme classes are commonly found in plant and microbial genomes and are responsible for the production of a diverse array of natural products. The identification of a specific gene cluster for this compound biosynthesis would require genomic and transcriptomic analysis of an organism known to produce this compound.
Table 1: Hypothetical Key Enzymes in this compound Biosynthesis
| Enzyme Class | Proposed Function | Precursor | Product |
| cis-Prenyl Diphosphate Synthase | Head-to-middle condensation of two DMAPP units | Dimethylallyl diphosphate (DMAPP) | Irregular C10 diphosphate precursor |
| Phosphatase | Removal of the diphosphate group | Irregular C10 diphosphate precursor | Irregular C10 alcohol |
| Alcohol Dehydrogenase | Oxidation of the primary alcohol to an aldehyde | Irregular C10 alcohol | Irregular C10 aldehyde |
| Aldehyde Dehydrogenase | Oxidation of the aldehyde to a carboxylic acid | Irregular C10 aldehyde | 7-methyloct-6-enoic acid |
| Methyltransferase | Esterification of the carboxylic acid | 7-methyloct-6-enoic acid | This compound |
The biosynthesis of this compound begins with the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). academicjournals.org In plants, these precursors are primarily synthesized via the methylerythritol 4-phosphate (MEP) pathway located in the plastids. mdpi.com The MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates. academicjournals.org
Microbial and Environmental Degradation Pathways
Once released into the environment, this compound is subject to degradation by both biotic and abiotic processes.
Microorganisms, particularly bacteria, are known to degrade a wide variety of organic compounds, including terpenoids and esters. While the specific microbial degradation pathway for this compound has not been elucidated, pathways for structurally similar compounds like citronellol (B86348) have been characterized in bacteria such as Pseudomonas species. ethz.chresearchgate.net
Based on these related pathways, a probable sequence of biotransformation for this compound would begin with the hydrolysis of the ester bond by a lipase (B570770) or esterase, yielding methanol (B129727) and 7-methyloct-6-enoic acid. The resulting carboxylic acid could then be further metabolized. This would likely involve the activation of the carboxyl group to a coenzyme A (CoA) thioester, followed by β-oxidation. The presence of a methyl group on the carbon chain may require additional enzymatic steps, such as carboxylation, to facilitate complete degradation. ethz.ch
Table 2: Predicted Microbial Degradation Steps for this compound
| Enzymatic Step | Enzyme Type | Substrate | Product(s) |
| Ester Hydrolysis | Lipase/Esterase | This compound | 7-methyloct-6-enoic acid + Methanol |
| CoA Ligation | Acyl-CoA Synthetase | 7-methyloct-6-enoic acid | 7-methyloct-6-enoyl-CoA |
| β-Oxidation | Various | 7-methyloct-6-enoyl-CoA | Acetyl-CoA and shorter acyl-CoA |
In aquatic environments, this compound can undergo abiotic degradation. One of the primary mechanisms is photodegradation, which involves the absorption of sunlight, leading to chemical transformations. Unsaturated esters are susceptible to photoisomerization of the double bond. researchgate.net Furthermore, indirect photolysis can occur through reactions with photochemically generated reactive species such as hydroxyl radicals (•OH). rivm.nl These radicals can attack the double bond, leading to oxidation and cleavage of the molecule.
Role in Chemical Ecology and Natural Product Chemistry
Many volatile organic compounds, including methyl esters of fatty acids and terpenoids, play crucial roles in chemical communication between organisms. researchgate.net These compounds can act as pheromones, allomones, or kairomones, mediating interactions such as mating, defense, and host location. For instance, various fatty acid methyl esters have been identified as components of insect pheromone blends. researchgate.net
Given its structure as a volatile, unsaturated ester, it is plausible that this compound functions as a semiochemical in certain insect species. It could be involved in attracting mates, repelling predators, or signaling the location of food sources. However, without specific studies on this compound, its exact role in chemical ecology remains speculative.
As a natural product, this compound contributes to the chemical diversity of the biosphere. The study of such compounds can lead to the discovery of new bioactive molecules with potential applications in various fields.
While specific research on the biosynthesis and environmental fate of this compound is not extensively documented in publicly available scientific literature, its chemical structure allows for informed postulations based on established biochemical pathways for similar compounds, such as other unsaturated fatty acid methyl esters.
1 Presence in Plant Volatiles and Insect Pheromones
Volatile organic compounds (VOCs) are crucial for the communication of plants with their environment, including attracting pollinators and defending against herbivores. Many of these VOCs are esters derived from fatty acid metabolism. ebrary.netnih.gov Similarly, insects utilize a vast array of chemical signals, or pheromones, for communication, with many being fatty acid derivatives. nih.govresearchgate.netnih.gov
Although there is no direct evidence of this compound in specific plant volatiles or as a designated insect pheromone, its structure as an unsaturated methyl ester is analogous to many known semiochemicals. Volatile fatty acid derivatives in plants are typically synthesized from C18 unsaturated fatty acids like linoleic and linolenic acid through the lipoxygenase (LOX) pathway. ebrary.netresearchgate.net This pathway involves dioxygenation and subsequent modifications to produce a variety of shorter-chain volatile compounds. ebrary.net
In insects, the biosynthesis of fatty acid-derived pheromones often involves a series of steps including desaturation to create double bonds and chain-shortening, followed by functional group modifications. nih.gov Enzymes such as fatty acid reductases, oxidases, and acetyltransferases play a key role in producing the final pheromone components, which can be alcohols, aldehydes, or esters. nih.gov Given this context, it is plausible that this compound could be a minor component of a plant's volatile profile or part of a complex insect pheromone blend.
Illustrative Examples of Potential Occurrences
| Biological Source | Potential Role |
|---|---|
| Flowering Plants | Component of floral scent to attract pollinators. |
| Herbivore-damaged Plants | Induced volatile released to deter herbivores or attract predators of herbivores. |
| Lepidoptera species | Minor component of a female-produced sex pheromone blend. |
2 Metabolic Derivatives in Biological Systems
The metabolic fate of a xenobiotic compound like this compound in a biological system, whether plant or insect, would likely involve several phases of detoxification. researchgate.netnih.gov The initial and most probable metabolic transformation would be the hydrolysis of the methyl ester bond.
This reaction is typically catalyzed by carboxylesterases, a large and diverse family of enzymes present in most organisms, to yield 7-methyloct-6-enoic acid and methanol. science.govnih.gov The rate of this hydrolysis can vary significantly depending on the specific enzymes present in the organism. nih.govtandfonline.com
Following hydrolysis, the resulting carboxylic acid, 7-methyloct-6-enoic acid, can undergo further metabolism. In Phase II of xenobiotic metabolism, this molecule could be conjugated with endogenous molecules such as sugars (in plants) or amino acids to increase its water solubility and facilitate excretion. nih.govminervamedica.it Alternatively, the unsaturated fatty acid could be incorporated into lipid metabolism pathways. The double bond at the 6-position could also be a site for epoxidation or reduction reactions.
The other product of hydrolysis, methanol, would be readily metabolized. In most organisms, it is oxidized to formaldehyde (B43269) and then to formic acid, which can then be incorporated into the one-carbon metabolic pool.
Potential Metabolic Derivatives of this compound
| Derivative Compound | Metabolic Process |
|---|---|
| 7-methyloct-6-enoic acid | Ester hydrolysis |
| Methanol | Ester hydrolysis |
| 7-methyloctanoic acid | Reduction of the double bond |
| 6,7-epoxy-7-methyloctanoic acid | Epoxidation of the double bond |
Derivatives and Analogues of Methyl 7 Methyloct 6 Enoate: Synthesis and Advanced Applications
Synthesis of Structural Analogues with Modified Alkyl Chains or Ester Groups
The inherent structure of methyl 7-methyloct-6-enoate provides multiple sites for synthetic manipulation, allowing for the generation of a library of analogues with varied steric and electronic properties. Key strategies include the extension of the carbon backbone and the transformation of the methyl ester into other functional groups.
Homologation and Chain Elongation Strategies
Chain elongation of this compound can be achieved through several established synthetic methodologies to produce higher homologues. These methods are crucial for synthesizing derivatives with altered lipophilicity and spatial arrangement, which can be important for their application in areas such as fragrance chemistry and materials science.
One of the most effective methods for a one-carbon homologation of the corresponding carboxylic acid (citronellic acid) is the Arndt-Eistert synthesis . This reaction sequence involves the conversion of citronellic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to yield a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as water, an alcohol, or an amine, furnishes the homologated carboxylic acid, ester, or amide, respectively. The reaction proceeds with retention of stereochemistry at the α-carbon.
Another powerful technique for chain extension is the malonic ester synthesis . This method involves the alkylation of diethyl malonate with a suitable halide derivative of the this compound backbone, followed by hydrolysis and decarboxylation to yield a carboxylic acid with a two-carbon extension. While versatile, this approach requires the initial conversion of the parent compound into an appropriate electrophile.
| Strategy | Description | Key Reagents | Product Type |
| Arndt-Eistert Synthesis | One-carbon homologation of the corresponding carboxylic acid via a diazoketone intermediate and Wolff rearrangement. | Thionyl chloride, Diazomethane, Silver oxide (catalyst) | Homologated carboxylic acid, ester, or amide. |
| Malonic Ester Synthesis | Two-carbon chain extension through alkylation of a malonic ester followed by hydrolysis and decarboxylation. | Diethyl malonate, Sodium ethoxide, Alkyl halide | Carboxylic acid with a two-carbon extension. |
Ester Exchange and Amide Formation
The methyl ester functionality of this compound is a versatile handle for the introduction of a wide range of functional groups through transesterification and amidation reactions.
Transesterification , or the exchange of the methyl group for other alkyl or aryl groups, can be catalyzed by either acids or bases. This reaction is typically performed by reacting this compound with an excess of the desired alcohol in the presence of a catalyst. The choice of alcohol can introduce various functionalities, such as longer alkyl chains, aromatic rings, or other functional groups, thereby modifying the physical and chemical properties of the resulting ester. Enzymatic transesterification using lipases offers a milder and often more selective alternative to chemical catalysis.
Amide formation from this compound can be achieved by direct aminolysis, where the ester is heated with an amine. However, this reaction is often slow and requires high temperatures. A more efficient approach involves the initial hydrolysis of the ester to the corresponding carboxylic acid (citronellic acid), followed by coupling with an amine using a standard coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This two-step process allows for the synthesis of a wide variety of primary, secondary, and functionalized amides under mild conditions.
| Reaction | Description | Typical Reagents | Product |
| Transesterification | Exchange of the methyl group of the ester with a different alcohol. | Alcohol (e.g., ethanol (B145695), butanol), Acid or Base catalyst (e.g., H₂SO₄, NaOMe), or Lipase (B570770). | Alkyl 7-methyloct-6-enoate. |
| Amide Formation | Conversion of the ester to an amide. | 1. NaOH (hydrolysis) 2. Amine (R-NH₂), DCC or EDC (coupling agent). | N-substituted 7-methyloct-6-enamide. |
Functionalization at the Olefinic Moiety for Diversified Reactivity
The carbon-carbon double bond in this compound is a prime site for a variety of addition reactions, leading to the introduction of new functional groups and the generation of derivatives with significantly altered chemical reactivity and potential for further synthetic transformations.
Epoxidation and Dihydroxylation Derivatives
The introduction of oxygen-containing functional groups across the double bond can be achieved through epoxidation and dihydroxylation, yielding valuable synthetic intermediates.
Epoxidation of this compound can be carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide. This reaction is generally stereospecific. The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce a range of functional groups at adjacent carbon atoms. Asymmetric epoxidation methods, such as the Sharpless epoxidation, can be employed for allylic alcohols derived from the parent ester to achieve high enantioselectivity.
Dihydroxylation involves the addition of two hydroxyl groups across the double bond to form a diol. This can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. The Sharpless asymmetric dihydroxylation, utilizing a catalytic amount of osmium tetroxide in the presence of a chiral ligand, allows for the enantioselective synthesis of diols from the olefin. The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) determines the stereochemical outcome of the reaction.
| Reaction | Description | Key Reagents | Product | Stereochemistry |
| Epoxidation | Formation of an oxirane ring across the double bond. | m-CPBA, Hydrogen peroxide | Methyl 6,7-epoxy-7-methyloctanoate | Stereospecific |
| Dihydroxylation | Addition of two hydroxyl groups across the double bond. | OsO₄ (catalytic), NMO; or cold, dilute KMnO₄ | Methyl 6,7-dihydroxy-7-methyloctanoate | syn-addition |
| Asymmetric Dihydroxylation | Enantioselective formation of a diol. | OsO₄ (catalytic), Chiral ligand (e.g., (DHQ)₂PHAL) | Chiral methyl 6,7-dihydroxy-7-methyloctanoate | Enantioselective (syn-addition) |
Halogenation and Hydrohalogenation Products
The addition of halogens or hydrogen halides to the double bond of this compound introduces halogen atoms that can serve as leaving groups in subsequent nucleophilic substitution reactions or participate in organometallic coupling reactions.
Halogenation involves the addition of diatomic halogens (e.g., Br₂ or Cl₂) across the double bond. This reaction typically proceeds through a cyclic halonium ion intermediate, resulting in the anti-addition of the two halogen atoms to the double bond.
Hydrohalogenation , the addition of hydrogen halides (e.g., HBr or HCl), follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, and the halogen atom adds to the more substituted carbon. In the case of this compound, this would result in the halogen being attached to the C7 position. The regioselectivity can be reversed to anti-Markovnikov addition by conducting the reaction in the presence of peroxides for HBr.
| Reaction | Description | Reagents | Product | Regioselectivity/Stereochemistry |
| Halogenation | Addition of a halogen molecule across the double bond. | Br₂, Cl₂ in an inert solvent (e.g., CH₂Cl₂) | Methyl 6,7-dihalo-7-methyloctanoate | anti-addition |
| Hydrohalogenation | Addition of a hydrogen halide across the double bond. | HBr, HCl | Methyl 7-halo-7-methyloctanoate | Markovnikov addition |
| Anti-Markovnikov Hydrobromination | Addition of HBr with opposite regioselectivity. | HBr, Peroxides (e.g., AIBN) | Methyl 6-bromo-7-methyloctanoate | Anti-Markovnikov addition |
Advanced Applications of Specific Derivatives in Chemical Synthesis
The derivatives of this compound, with their diverse functionalities, serve as valuable building blocks in the synthesis of more complex molecules, including natural products, pharmaceuticals, and specialty polymers.
The epoxy derivatives are particularly useful as they can be opened by a variety of nucleophiles. For instance, reaction with organocuprates can lead to the formation of new carbon-carbon bonds, while ring-opening with amines can generate amino alcohols, which are important structural motifs in many biologically active compounds.
The diol derivatives , especially those synthesized with high enantiomeric purity via asymmetric dihydroxylation, are key chiral synthons. They can be used in the synthesis of chiral ligands, auxiliaries, and as starting materials for the construction of complex stereogenic centers in natural product synthesis.
Halogenated derivatives are precursors for organometallic reagents, such as Grignard or organolithium reagents, which can then be used in a wide range of carbon-carbon bond-forming reactions. They also serve as substrates in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, enabling the construction of complex molecular architectures.
The ability to perform these transformations on the this compound scaffold highlights its potential as a versatile and renewable platform chemical for the synthesis of a wide range of value-added products.
Chiral Derivatization for Asymmetric Synthesis
The structure of this compound, an unsaturated ester, presents a versatile scaffold for the development of chiral derivatives applicable in asymmetric synthesis. The presence of a carbon-carbon double bond and an ester functional group allows for a variety of chemical transformations to introduce chirality. Asymmetric synthesis, a field focused on the selective creation of a specific enantiomer of a chiral molecule, can benefit from such derivatives.
One conceptual approach to inducing chirality involves the asymmetric epoxidation of the double bond. Utilizing chiral catalysts, such as those based on transition metals complexed with chiral ligands (e.g., Sharpless asymmetric epoxidation), could yield chiral epoxides. These epoxides are valuable synthetic intermediates, as the ring can be opened with various nucleophiles in a stereospecific manner, leading to the formation of a wide range of enantiomerically enriched compounds.
Another potential strategy is asymmetric dihydroxylation, which would convert the alkene into a chiral diol. This transformation can be achieved with high enantioselectivity using reagents like osmium tetroxide in the presence of a chiral ligand. The resulting chiral diols can serve as precursors for the synthesis of more complex chiral molecules, including natural products and pharmaceuticals.
Furthermore, the ester group itself can be a handle for chiral derivatization. By employing chiral auxiliaries, the methyl ester can be converted into a chiral amide or a different chiral ester. These chiral auxiliaries can direct subsequent reactions, such as alkylation or Michael additions at the α-position to the carbonyl, to proceed with high stereoselectivity. After the desired chiral center is established, the auxiliary can be cleaved to reveal the enantiomerically enriched product. This approach has been successfully applied to a variety of esters in asymmetric synthesis.
Drawing parallels from structurally similar compounds like citronellal, which is extensively used as a chiral building block, highlights the potential of the 7-methyloct-6-enoate framework. Citronellal, with its aldehyde functionality and a similar carbon backbone, is a common starting material for the synthesis of various chiral natural products. rsc.org For instance, (S)-citronellal has been utilized as a chiral derivatizing agent for determining the enantiomeric excess of primary amines through the formation of diastereomeric imines that can be distinguished by NMR spectroscopy. nih.gov This principle could be adapted to derivatives of this compound.
Hypothetically, the functionalization of the double bond in this compound could lead to a variety of chiral synthons. The table below illustrates some potential chiral derivatization reactions and the resulting chiral intermediates.
| Reaction Type | Reagent/Catalyst | Potential Chiral Product | Application in Asymmetric Synthesis |
| Asymmetric Epoxidation | Ti(OiPr)₄, (+)-DET, t-BuOOH | Methyl (6R,7R)-6,7-epoxy-7-methyloctanoate | Intermediate for chiral diols, amino alcohols, etc. |
| Asymmetric Dihydroxylation | AD-mix-β | Methyl (6R,7S)-6,7-dihydroxy-7-methyloctanoate | Precursor for chiral lactones and other complex molecules. |
| Asymmetric Hydrogenation | Rh(I)-chiral phosphine (B1218219) catalyst | Methyl (R)-7-methyloctanoate | Synthesis of enantiomerically pure saturated esters. |
| Chiral Auxiliary Attachment | (R)-2-amino-2-phenylethanol | (R)-N-((R)-2-hydroxy-1-phenylethyl)-7-methyloct-6-enamide | Directed alkylation and other transformations at the α-position. |
These examples underscore the latent potential within the this compound structure for the generation of valuable chiral molecules, paving the way for novel pathways in asymmetric synthesis.
Use in Supramolecular Chemistry
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed from the association of two or more chemical species held together by non-covalent intermolecular forces. The molecular architecture of this compound, featuring both a polar ester group and a nonpolar hydrocarbon chain, makes it and its derivatives interesting candidates for incorporation into supramolecular assemblies.
Derivatives of this compound could be designed to enhance their supramolecular properties. For instance, hydrolysis of the ester to the corresponding carboxylic acid would introduce a strong hydrogen-bonding donor and acceptor group, capable of forming robust dimers or extended hydrogen-bonded networks. Amidation with a molecule containing a recognition site, such as a nucleic acid base or a peptide, could lead to programmed self-assembly into complex, information-containing supramolecular polymers.
The double bond in the hydrocarbon tail also offers a site for functionalization to introduce moieties that can direct supramolecular assembly. For example, attachment of a photoresponsive group could lead to materials whose supramolecular structure and properties can be controlled by light. Similarly, the introduction of a redox-active unit could allow for the assembly and disassembly of the supramolecular system to be controlled electrochemically.
While direct studies on the supramolecular chemistry of this compound are not prominent, the principles governing the self-assembly of other functionalized esters provide a strong foundation for predicting its potential behavior. For example, the self-assembly of perylenediimide derivatives functionalized with ester groups has been shown to be influenced by the dipolar interactions of the carbonyl groups, affecting the cooperativity of the self-assembly process. rsc.org This highlights how the ester group in derivatives of this compound could play a crucial role in directing their organization into well-defined supramolecular architectures.
The table below outlines hypothetical supramolecular applications of functionalized this compound derivatives.
| Derivative | Functional Group | Key Non-covalent Interaction | Potential Supramolecular Structure | Potential Application |
| 7-methyloct-6-enoic acid | Carboxylic acid | Hydrogen bonding | Dimers, catemers, liquid crystals | Gels, responsive materials |
| N-(pyridin-4-yl)-7-methyloct-6-enamide | Pyridyl amide | Metal coordination, hydrogen bonding | Metallo-supramolecular polymers | Catalysis, sensors |
| 7-methyloct-6-enyl azobenzene (B91143) ester | Azobenzene ester | π-π stacking, van der Waals | Photo-responsive micelles or vesicles | Light-controlled drug delivery |
| Glycosylated 7-methyloct-6-enol | Glycoside | Carbohydrate-carbohydrate interactions, hydrogen bonding | Glycolipids, self-assembled nanotubes | Biomaterials, cell targeting |
These conceptual examples illustrate the broad scope for designing derivatives of this compound that can act as building blocks for a diverse range of functional supramolecular systems.
Future Research Directions and Emerging Areas for Methyl 7 Methyloct 6 Enoate
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of Methyl 7-methyloct-6-enoate, traditionally performed in batch reactors, is ripe for transition to continuous flow chemistry. This paradigm shift offers numerous advantages, including enhanced reaction control, improved safety, and seamless scalability. Future research will likely focus on the development of dedicated flow chemistry platforms for the continuous production of this ester.
Automated synthesis platforms, integrating robotic systems with real-time monitoring and machine learning algorithms, represent the next frontier. Such systems could autonomously optimize reaction conditions for the synthesis of this compound, leading to higher yields and purity with minimal human intervention.
Table 1: Comparison of Batch vs. Potential Flow Synthesis of this compound
| Parameter | Traditional Batch Synthesis | Projected Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Heat Transfer | Limited, potential for hotspots | Excellent, precise temperature control |
| Mass Transfer | Often diffusion-limited | Enhanced, rapid mixing |
| Safety | Risk of thermal runaway | Inherently safer due to small reaction volumes |
| Scalability | Difficult, requires re-optimization | Straightforward, "scaling-out" |
Exploration of Novel Catalytic Systems for Green Synthesis
The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research into the synthesis of this compound will undoubtedly prioritize the discovery and implementation of novel, green catalytic systems. This includes the exploration of biocatalysts, such as immobilized lipases, which can facilitate the esterification of 7-methyloct-6-enoic acid under mild conditions.
Applications in Sustainable Chemical Production
As a bio-based molecule, this compound is well-positioned to contribute to the growing demand for sustainable chemicals. transparencymarketresearch.com Future research will likely explore its use as a green solvent, a bio-derived building block for polymers, or as a platform chemical for the synthesis of other valuable compounds. Its potential as a biodegradable and less toxic alternative to petroleum-derived chemicals warrants significant investigation. The fragrance and flavor industry is increasingly embracing biotechnology to ensure a stable and sustainable supply of key ingredients, a trend that could benefit the production and application of this compound. eurekalert.org
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To fully realize the benefits of continuous flow synthesis and to enable rapid process optimization, the development of advanced, in-line spectroscopic probes is crucial. Future research will focus on the integration of techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy directly into the reaction stream. sustainability-directory.com
These process analytical technologies (PAT) will provide real-time data on the concentration of reactants, products, and any intermediates, allowing for precise control over the synthesis of this compound. A study on the esterification of butan-1-ol and acetic anhydride (B1165640) demonstrated the utility of in-line mid-infrared spectrometry for monitoring reaction progress. nih.gov
Table 2: Potential Spectroscopic Techniques for Real-Time Monitoring of this compound Synthesis
| Spectroscopic Technique | Information Provided | Potential Advantages in Flow Synthesis |
| FTIR Spectroscopy | Functional group analysis, concentration of ester carbonyl | Fast, robust, relatively low cost |
| Raman Spectroscopy | Molecular fingerprint, C=C and C=O bond vibrations | Non-invasive, compatible with aqueous systems |
| Process NMR Spectroscopy | Detailed structural information, quantification of all species | Highly specific, provides unambiguous data |
| UV-Vis Spectroscopy | Can be used if a chromophore is present or induced | Simple, cost-effective for specific applications aip.org |
Deeper Computational Insights into Reactivity and Selectivity
Computational chemistry offers a powerful toolkit for understanding and predicting the behavior of chemical reactions. Future research on this compound will leverage quantum mechanical calculations and molecular dynamics simulations to gain deeper insights into its synthesis and reactivity.
These computational studies can be used to:
Elucidate reaction mechanisms for its formation.
Predict the most effective catalysts.
Understand the factors controlling stereoselectivity, if applicable.
Design novel, more efficient synthetic routes.
Computer-aided molecular design (CAMD) is already being used to identify novel fragrance molecules, and similar approaches could be applied to optimize the properties of this compound and its derivatives. mdpi.com
Discovery of Undiscovered Biosynthetic Routes
While synthetic routes to this compound exist, the exploration of its natural occurrence and biosynthetic pathways is a largely untapped area of research. Future investigations may focus on identifying microorganisms or plants that produce this compound or its precursors. Monoterpenes are biosynthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP). academicjournals.org Acyclic monoterpenes, such as geraniol, are formed from geranyl pyrophosphate. wikipedia.org
The discovery of a natural biosynthetic pathway could open the door to producing this compound through fermentation, a highly sustainable and potentially cost-effective method. Metabolic engineering could then be employed to enhance the production yields in microbial hosts. nih.gov
Development of Bio-based Analogues
The structural backbone of this compound provides a versatile scaffold for the development of novel, bio-based analogues with tailored properties. Future research will likely involve the chemical or enzymatic modification of this compound to create a library of new molecules.
These analogues could be designed to have:
Enhanced fragrance or flavor profiles.
Improved stability or volatility.
Novel biological activities for pharmaceutical or agrochemical applications.
The growing market for bio-based flavors and fragrances will drive the development of such novel compounds. transparencymarketresearch.com
Q & A
Q. What are the standard synthetic routes for Methyl 7-methyloct-6-enoate, and how can purity be validated?
this compound is typically synthesized via esterification of 7-methyloct-6-enoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Key steps include refluxing the reactants, followed by purification via fractional distillation or column chromatography. Purity validation requires gas chromatography (GC) with flame ionization detection (FID) to confirm >98% purity, complemented by NMR (¹H and ¹³C) to verify structural integrity. For reproducibility, document catalyst concentration, reaction time, and temperature variations .
| Synthetic Method | Catalyst | Yield (%) | Purity (GC) |
|---|---|---|---|
| Acid-catalyzed | H₂SO₄ | 75–85 | 98.5 |
| Enzymatic | Lipase | 60–70 | 97.0 |
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?
- ¹H NMR : The ester methyl group appears as a singlet at ~3.65 ppm, while the α,β-unsaturated system (C=C) shows coupling patterns between 5.0–5.5 ppm.
- IR : A strong C=O stretch at ~1740 cm⁻¹ and C-O ester vibrations at 1200–1250 cm⁻¹. Compare these signals with analogs lacking the 7-methyl group or unsaturated bond. For robust analysis, use deuterated solvents (e.g., CDCl₃) and calibrate instruments using internal standards .
Advanced Research Questions
Q. How should researchers address contradictions in reported thermodynamic properties (e.g., boiling points) of this compound?
Discrepancies in boiling points may arise from impurities or measurement methodologies. To resolve:
- Validate purity via GC-MS.
- Use differential scanning calorimetry (DSC) for precise phase-transition analysis.
- Cross-reference with computational models (e.g., COSMO-RS) to predict thermophysical properties under controlled conditions. Document pressure and calibration standards for reproducibility .
Q. What statistical approaches are recommended for analyzing catalytic efficiency in this compound synthesis?
Apply multivariate regression to correlate catalyst type, temperature, and reaction time with yield. For example:
- ANOVA : Compare means across catalytic systems (e.g., H₂SO₄ vs. enzyme).
- Response Surface Methodology (RSM) : Optimize reaction parameters. Use software like R or Python’s SciPy for analysis, ensuring p-values <0.05 and effect size metrics (e.g., Cohen’s d) to avoid overreliance on statistical significance alone .
Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in novel reaction environments?
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in polar vs. non-polar media). Validate models against experimental kinetic data (e.g., Arrhenius plots) and adjust force fields for accuracy. Use Gaussian or GROMACS software with B3LYP/6-31G* basis sets .
Methodological Best Practices
Q. What protocols ensure reproducibility in scaling up this compound synthesis?
- Lab Journal Documentation : Record batch-specific variables (e.g., solvent lot numbers, humidity).
- Quality Control : Implement inline IR spectroscopy for real-time reaction monitoring.
- Collaborative Validation : Share synthetic protocols with independent labs to confirm yield and purity across settings .
Q. How should researchers design experiments to investigate the compound’s stability under varying storage conditions?
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, analyzing degradation via HPLC.
- Degradation Pathway Identification : Use LC-MS to isolate and characterize breakdown products.
- Statistical Models : Apply Weibull analysis to predict shelf-life .
Data Interpretation and Contradictions
Q. What strategies resolve discrepancies between computational predictions and experimental NMR chemical shifts?
- Solvent Correction : Adjust DFT calculations for solvent effects (e.g., PCM model in Gaussian).
- Conformational Sampling : Use molecular dynamics to account for rotational isomers. Cross-validate with DEPT and HSQC NMR experiments to assign signals unambiguously .
Ethical and Reporting Standards
Q. How can researchers ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing data on this compound?
- Metadata Standards : Use platforms like PubChem or Zenodo to upload spectra and synthetic procedures with DOI tagging.
- Open-Source Tools : Share analysis scripts (e.g., Python notebooks) on GitHub.
- Transparency : Disclose instrument calibration protocols and raw data outliers in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
